molecular formula C13H14N2O6 B599760 3/'-acetate-2/'-deoxy-5-ethynyl-uridine CAS No. 117626-99-0

3/'-acetate-2/'-deoxy-5-ethynyl-uridine

Cat. No.: B599760
CAS No.: 117626-99-0
M. Wt: 294.263
InChI Key: PJPIWSDNTYIHPL-HBNTYKKESA-N
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Description

Contextualization within Nucleoside Analog Research and Development

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov This structural similarity allows them to be recognized and utilized by cellular machinery involved in nucleic acid synthesis. nih.gov The field of nucleoside analog research focuses on designing and synthesizing these compounds with specific modifications that either confer therapeutic properties (as antiviral or anticancer agents) or serve as biochemical probes to study cellular processes. nih.govgoogle.com

The development of these analogs has been a cornerstone of molecular biology, providing invaluable tools to investigate DNA replication, repair, and cell proliferation. nih.gov Early methods relied on radioactive isotopes like ³H-thymidine to label DNA. nih.gov While effective, the handling of radioactive materials posed significant safety and logistical challenges. sigmaaldrich.com This led to the development of non-radioactive alternatives, most notably 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a halogenated analog of thymidine (B127349). nih.govsigmaaldrich.comlumiprobe.com BrdU is incorporated into replicating DNA and subsequently detected by specific antibodies. nih.govlumiprobe.com However, the detection of BrdU requires harsh denaturation of the DNA to expose the incorporated analog to the antibody, a process that can damage cellular structures and is not ideal for all experimental contexts. nih.govsigmaaldrich.com

This limitation spurred the development of a new generation of nucleoside analogs that could be detected with milder and more efficient methods. This is the context into which 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and its derivatives, such as 3'-acetate-2'-deoxy-5-ethynyl-uridine, were introduced. sigmaaldrich.comresearchgate.net These compounds leverage bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," for detection. wikipedia.orgcarlroth.comnih.gov This reaction is highly specific, efficient, and can be performed under physiological conditions, thus preserving the integrity of the specimen. sigmaaldrich.comcarlroth.com

The Role of 3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine as a Pro-Label or Prodrug

A prodrug is an inactive or less active molecule that is converted into an active drug within the body, a strategy often used to improve a drug's bioavailability, permeability, or targeting. Similarly, a "pro-label" is a modified version of a chemical probe that is designed to be more readily taken up by cells, where it is then converted into its active, detectable form. 3'-acetate-2'-deoxy-5-ethynyl-uridine functions as a pro-label for its parent compound, EdU. researchgate.net

The primary motivation for creating such a derivative is to enhance its utility in biological systems. Nucleoside analogs must cross the cell membrane to be incorporated into DNA. Modifying EdU with lipophilic (fat-soluble) acyl ester groups, such as an acetate (B1210297) group at the 3'-hydroxyl position, can increase its ability to pass through the lipid bilayer of the cell membrane. researchgate.net Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetate group, releasing the active EdU molecule. This strategy effectively increases the intracellular concentration of the label, potentially leading to more sensitive and efficient detection of DNA synthesis. researchgate.net

This pro-label approach addresses potential limitations of EdU, such as reliance on active nucleoside transport mechanisms for cellular entry and potential cytotoxicity at higher concentrations or during longer exposure times. researchgate.netnih.gov By facilitating passive diffusion across the cell membrane, the pro-label can achieve effective labeling with potentially lower external concentrations, thereby minimizing perturbation to the biological system under study.

Historical Development and Evolution from Parent Nucleoside Analogs (e.g., 5-Ethynyl-2'-deoxyuridine)

The development of 3'-acetate-2'-deoxy-5-ethynyl-uridine is directly linked to the evolution of tools for monitoring cell proliferation.

Radiolabeled Thymidine: The earliest method involved using [³H]thymidine, a radioactive analog, to label newly synthesized DNA. nih.gov Detection required autoradiography, a slow and cumbersome process involving hazardous materials. sigmaaldrich.comnih.gov

Bromodeoxyuridine (BrdU): Introduced as a non-radioactive alternative, BrdU is an analog of thymidine that gets incorporated into DNA during the S-phase of the cell cycle. nih.govjenabioscience.com Its detection relies on specific antibodies, but this requires harsh DNA denaturation steps (using acid or heat), which can disrupt cellular and tissue architecture. nih.govsigmaaldrich.com

5-Ethynyl-2'-deoxyuridine (EdU): First described as a tool for detecting replicational activity in 2008, EdU represented a significant technological advance. nih.govnih.gov Like BrdU, EdU is a thymidine analog that is incorporated into DNA during synthesis. wikipedia.orgscbt.com However, its key innovation is the presence of a small terminal alkyne group. nih.govwikipedia.org This alkyne group allows for detection via the highly efficient and bioorthogonal "click" reaction with a fluorescently labeled azide (B81097) molecule. wikipedia.orgnih.gov This detection method is rapid and does not require DNA denaturation, thus preserving sample integrity and allowing for multiplexing with other fluorescent labels. sigmaaldrich.comlumiprobe.com

3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine (EdU Acetate): This compound represents a further refinement of the EdU technology. It was developed as a pro-label to improve the delivery of EdU into cells. researchgate.net By masking the hydrophilic hydroxyl group at the 3' position with a lipophilic acetate group, the molecule's permeability across the cell membrane is enhanced. researchgate.net Intracellular esterases then efficiently convert the pro-label back into the active EdU molecule, ready for incorporation into DNA. This evolutionary step aims to increase the efficiency and sensitivity of labeling, particularly in systems where nucleoside transporter activity might be low or where minimizing compound concentration is critical.

Interactive Data Table: Comparison of DNA Synthesis Probes

Feature³H-Thymidine5-Bromo-2'-deoxyuridine (BrdU)5-Ethynyl-2'-deoxyuridine (EdU)3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine
Probe Type Radioactive NucleosideHalogenated Nucleoside AnalogAlkyne-Modified Nucleoside AnalogAcylated Pro-Label of EdU
Detection Method AutoradiographyImmunohistochemistry (Antibody-based)Copper-Catalyzed Click ChemistryIntracellular conversion to EdU, then Click Chemistry
DNA Denaturation Not RequiredRequired (Acid/Heat) sigmaaldrich.comNot Required sigmaaldrich.comNot Required
Key Advantage Direct measure of DNA synthesisNon-radioactiveRapid, high-sensitivity, sample preservation sigmaaldrich.comlumiprobe.comEnhanced cell permeability researchgate.net
Key Disadvantage Hazardous, slow protocolHarsh detection, potential for artifacts sigmaaldrich.comPotential cytotoxicity with long exposure nih.govRequires intracellular enzymatic activation

Significance and Research Applications in Molecular and Cellular Biology

As a precursor to EdU, the significance and applications of 3'-acetate-2'-deoxy-5-ethynyl-uridine are synonymous with those of its parent compound. The primary use is for the precise and sensitive detection of de novo DNA synthesis, which is a direct measure of cell proliferation. carlroth.comjenabioscience.com

Detailed Research Findings and Applications:

Cell Proliferation Assays: EdU-based assays are widely used to measure cell proliferation in various contexts, from basic cell culture experiments to assessing the effects of potential therapeutic compounds. sigmaaldrich.comlumiprobe.com The rapid and robust nature of the click chemistry detection makes it suitable for high-throughput screening. lumiprobe.com

Neurogenesis Research: Studies have successfully used EdU to label and track newly born neurons in the adult brain. nih.gov For instance, research has shown that voluntary exercise increases the number of EdU-positive cells in the hippocampus, while stress decreases it, providing insights into the dynamics of adult neurogenesis. nih.gov

DNA Repair Studies: EdU can be used to label the DNA synthesis that occurs during nucleotide excision repair, offering a non-radioactive method to measure this fundamental cellular process. pnas.org

Developmental Biology: Researchers have used EdU labeling to study cell proliferation patterns in developing organisms, such as chick embryos, providing spatial and temporal information about cell division during embryogenesis. sigmaaldrich.com

X-Chromosome Inactivation Patterns: A novel application involves using EdU incorporation to identify late-replicating regions of DNA, which correspond to the inactive X-chromosome in female cells. nih.gov This provides an efficient cytogenetic method to study skewed X-inactivation patterns in genetic disorders. nih.gov

Virology: EdU labeling helps to study viral replication. For example, research has shown differential incorporation of EdU in cells infected with various herpesviruses, shedding light on how these viruses manipulate host cell metabolism. nih.gov

The development of 3'-acetate-2'-deoxy-5-ethynyl-uridine as a pro-label enhances these applications by providing a more efficient way to deliver the core labeling agent, EdU, into cells. This can lead to clearer signals, reduced background, and minimized cellular perturbation, thereby increasing the reliability and sensitivity of these powerful research techniques.

Properties

CAS No.

117626-99-0

Molecular Formula

C13H14N2O6

Molecular Weight

294.263

IUPAC Name

[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C13H14N2O6/c1-3-8-5-15(13(19)14-12(8)18)11-4-9(20-7(2)17)10(6-16)21-11/h1,5,9-11,16H,4,6H2,2H3,(H,14,18,19)/t9-,10+,11+/m0/s1

InChI Key

PJPIWSDNTYIHPL-HBNTYKKESA-N

SMILES

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#C

Synonyms

3/'-acetate-2/'-deoxy-5-ethynyl-uridine

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Acetate 2 Deoxy 5 Ethynyl Uridine

Strategies for the Chemical Synthesis of 3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine

The synthesis of 3'-acetate-2'-deoxy-5-ethynyl-uridine is a multi-step process that begins with readily available precursor nucleosides. The key transformations involve the introduction of the ethynyl (B1212043) group at the C5 position of the uracil (B121893) base and the regioselective acetylation of the 3'-hydroxyl group of the deoxyribose sugar.

Multi-Step Chemical Synthesis Routes from Precursor Nucleosides

A common synthetic route to 3'-acetate-2'-deoxy-5-ethynyl-uridine starts from a halogenated derivative of 2'-deoxyuridine (B118206), typically 5-iodo-2'-deoxyuridine. This precursor provides a reactive site for the introduction of the ethynyl moiety. The synthesis generally proceeds through the following key stages:

Protection of Hydroxyl Groups: To ensure the regioselectivity of subsequent reactions, the hydroxyl groups of the deoxyribose sugar are often protected. This is typically achieved by reacting the starting nucleoside with protecting group reagents.

Ethynylation: The crucial carbon-carbon bond formation to introduce the ethynyl group at the C5 position is accomplished through a palladium-catalyzed cross-coupling reaction.

Selective Acetylation/Deacetylation: The final step involves the precise introduction of an acetyl group at the 3'-position. This can be achieved either through direct regioselective acetylation of 5-ethynyl-2'-deoxyuridine (B1671113) or by acetylating both the 3' and 5' hydroxyl groups followed by a selective deacetylation of the 5'-position.

Palladium-Catalyzed Coupling Reactions in Ethynyl Nucleoside Synthesis

The introduction of the ethynyl group at the 5-position of the pyrimidine (B1678525) ring is a cornerstone of the synthesis of 3'-acetate-2'-deoxy-5-ethynyl-uridine. The Sonogashira reaction, a palladium-catalyzed cross-coupling reaction, is the most widely employed method for this transformation. nih.govmdpi.com

In a typical Sonogashira coupling for this synthesis, 5-iodo-2'-deoxyuridine (often with protected hydroxyl groups) is reacted with an ethynylating agent, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. rsc.org The palladium catalyst, frequently a complex like tetrakis(triphenylphosphine)palladium(0), facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with the copper acetylide. rsc.org The reaction culminates in reductive elimination, yielding the 5-alkynyl-substituted nucleoside. If a silylated alkyne is used, a subsequent desilylation step is required to afford the terminal alkyne. rsc.org

Table 1: Key Components in Palladium-Catalyzed Ethynylation of 5-Iodo-2'-deoxyuridine
ComponentExampleRole in the Reaction
Halogenated Nucleoside 5-Iodo-2'-deoxyuridineElectrophilic partner providing the pyrimidine core.
Ethynylating Agent TrimethylsilylacetyleneNucleophilic partner providing the ethynyl group.
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0)Catalyzes the cross-coupling reaction. rsc.org
Copper(I) Co-catalyst Copper(I) iodideFacilitates the formation of the copper acetylide intermediate. rsc.org
Base TriethylamineScavenges the hydrogen halide byproduct. rsc.org

Regioselective Acetylation and Deacetylation Techniques

Achieving the specific 3'-O-acetylation is a critical and often challenging step in the synthesis. The presence of two hydroxyl groups at the 3' and 5' positions of the deoxyribose moiety necessitates a strategy to differentiate between them.

One approach involves the direct regioselective acetylation of 5-ethynyl-2'-deoxyuridine. This can be accomplished using specific enzymatic or chemical methods that favor the acetylation of the secondary 3'-hydroxyl group over the primary 5'-hydroxyl group.

Alternatively, a more common strategy involves the non-selective acetylation of both hydroxyl groups using an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. uctm.edu This produces 3',5'-di-O-acetyl-5-ethynyl-2'-deoxyuridine. rsc.org Subsequently, a regioselective deacetylation is performed to remove the acetyl group from the more reactive 5'-position, yielding the desired 3'-acetate-2'-deoxy-5-ethynyl-uridine. This selective deacetylation can often be achieved under controlled basic or enzymatic conditions.

Synthesis of Isotopic Analogs for Mechanistic Tracing

Isotopically labeled analogs of 3'-acetate-2'-deoxy-5-ethynyl-uridine are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the compound within biological systems. The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be accomplished through various synthetic strategies. nih.govresearchgate.net

The labeling can be introduced at different positions within the molecule:

Pyrimidine Ring: ¹⁵N can be incorporated into the pyrimidine ring by starting the synthesis with a labeled precursor like [¹⁵N₂]-uracil. nih.gov Similarly, ¹³C can be introduced into the ring structure.

Deoxyribose Sugar: ¹³C labeling of the sugar moiety can be achieved by employing a starting material like [¹³C₅]-ribose in the synthesis. researchgate.net

Ethynyl Group: ¹³C can be specifically introduced into the ethynyl group by using a labeled ethynylating agent, such as [¹³,¹³C₂]-trimethylsilylacetylene, in the Sonogashira coupling reaction.

These isotopically labeled compounds can then be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnsf.gov

Preparation of Modified Forms for Specific Research Probes

The ethynyl group of 3'-acetate-2'-deoxy-5-ethynyl-uridine serves as a versatile chemical handle for the attachment of various reporter molecules, transforming the compound into a powerful research probe. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. jenabioscience.comthermofisher.com

By reacting the alkyne-functionalized nucleoside with an azide-modified reporter molecule, a stable triazole linkage is formed. This allows for the straightforward preparation of a wide range of probes, including:

Fluorescent Probes: Conjugation with fluorescent azides allows for the visualization of DNA synthesis in cells and tissues using fluorescence microscopy. jenabioscience.comnih.gov

Biotinylated Probes: Attachment of a biotin (B1667282) azide (B81097) enables the affinity-based purification of newly synthesized DNA using streptavidin-coated beads. nih.govnih.govjenabioscience.com

The 3'-acetate group in these probes can influence their cell permeability and subsequent metabolic processing.

Purification Methodologies for Research-Grade Purity

Achieving research-grade purity (typically ≥98%) is paramount for ensuring the reliability and reproducibility of experiments using 3'-acetate-2'-deoxy-5-ethynyl-uridine. jenabioscience.comjenabioscience.comfocusbiomolecules.comstressmarq.comsigmaaldrich.comcaymanchem.comscbt.comavantorsciences.com A combination of purification techniques is often employed throughout the synthesis.

Table 2: Purification Techniques for 3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine and Intermediates
Purification MethodDescriptionApplication in Synthesis
Flash Chromatography A rapid form of column chromatography using pressure to drive the solvent through the stationary phase.Commonly used to purify intermediates after the ethynylation and acetylation steps. rsc.org
High-Performance Liquid Chromatography (HPLC) A highly efficient separation technique that uses high pressure to pass a sample through a column packed with a stationary phase.Employed as a final purification step to achieve high purity of the final product. jenabioscience.comavantorsciences.comnih.gov
Crystallization A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas.Can be used to obtain highly pure crystalline solid of the final product or key intermediates. nih.gov

The purity of the final compound is typically verified by analytical methods such as HPLC, NMR spectroscopy, and mass spectrometry. avantorsciences.comnih.gov

Molecular and Cellular Mechanisms of Action of 3 Acetate 2 Deoxy 5 Ethynyl Uridine and Its Active Metabolites

Cellular Permeation and Intracellular Activation Pathways

The initial steps in the mechanism of action involve the entry of the compound into the cell and its conversion into an active form that can be utilized by cellular enzymes.

Esterase-Mediated Deacetylation and Conversion to 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU)

3'-acetate-2'-deoxy-5-ethynyl-uridine is designed for enhanced cellular uptake. The acetate (B1210297) group at the 3' position increases the lipophilicity of the molecule. This increased lipophilicity is thought to facilitate its passage across the cell membrane. Once inside the cell, the acetate group is removed by intracellular esterases. This enzymatic cleavage is a critical activation step, converting the prodrug into its active form, 5-ethynyl-2'-deoxyuridine (EdU). The deacetylation process exposes the 3'-hydroxyl group, which is necessary for the subsequent phosphorylation steps and eventual incorporation into DNA. This esterase-mediated conversion is a common strategy to improve the cellular permeability of nucleoside analogs.

Nucleoside Transporter Bypass Mechanisms

The increased lipophilicity conferred by the 3'-acetate group allows 3'-acetate-2'-deoxy-5-ethynyl-uridine to more readily diffuse across the lipid bilayer of the cell membrane. researchgate.netmdpi.com This property may allow the compound to bypass the need for active transport by nucleoside transporters, which are typically required for the uptake of more polar nucleosides. mdpi.com By utilizing passive diffusion, the acetylated form can achieve higher intracellular concentrations more efficiently. This is particularly advantageous in cells that may have low expression or saturation of nucleoside transporters. The relationship between lipophilicity and membrane permeability is a key factor in the design of such prodrugs. nih.govresearchgate.net

Intracellular Phosphorylation Cascades to Triphosphate Forms

Following its conversion to EdU, the molecule enters the salvage pathway for pyrimidine (B1678525) nucleosides. ebi.ac.uknih.gov EdU is sequentially phosphorylated by intracellular kinases to its monophosphate (EdUMP), diphosphate (B83284) (EdUDP), and finally its active triphosphate form, 5-ethynyl-2'-deoxyuridine-5'-triphosphate (B6297524) (EdUTP). nih.gov The initial and rate-limiting step is catalyzed by thymidine (B127349) kinase 1 (TK1), which converts EdU to EdUMP. nih.govnih.gov Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by thymidylate kinase and nucleoside diphosphate kinase, respectively. wikipedia.orgwikipedia.org This phosphorylation cascade is essential, as DNA polymerases can only incorporate the triphosphate form of nucleosides into a growing DNA strand. wikipedia.orgwikipedia.orgncert.nic.in The efficiency of this phosphorylation can vary between different cell types. nih.gov

Interaction with Nucleic Acid Synthesis Machinery

The active metabolite, EdUTP, directly competes with the natural nucleoside triphosphate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesized DNA.

DNA Polymerase Substrate Recognition and Incorporation Kinetics

EdUTP serves as a substrate for various DNA polymerases. abpbio.comnih.gov During the S-phase of the cell cycle, when DNA replication occurs, DNA polymerases incorporate EdUTP into the nascent DNA strand opposite to adenine (B156593) bases. nih.govjenabioscience.com The kinetics of this incorporation can be influenced by the specific DNA polymerase and the local concentration of EdUTP relative to dTTP. nih.govnih.gov Some studies have shown that the incorporation of ethynyl-modified nucleosides can be slightly less efficient than their natural counterparts. For example, one study found that DNA polymerase β incorporated a related analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), approximately 4-fold less efficiently than its natural counterpart, dC. nih.gov However, other research indicates that EdUTP can effectively substitute for dTTP. nih.gov Various DNA polymerases, including Taq DNA Polymerase, phi29 DNA Polymerase, and Klenow Fragment, have been shown to incorporate EdUTP. abpbio.com

Polymerase FamilySpecific EnzymesSubstrateObserved ActivityReference
Family ATaq DNA Polymerase, Klenow Fragment, DNA Polymerase IEdUTPIncorporation into DNA abpbio.com
Family BPwo, Deep Vent exo-, KOD XL, phi29 DNA PolymeraseEdUTPEfficient incorporation into DNA abpbio.combaseclick.eujenabioscience.com
Reverse TranscriptasesHuman immunodeficiency virus RT, Avian myeloblastosis virus RTTEDUTPGood substrate researchgate.net
TEDUTP (4'-Thio-5-Ethyl-2'-Deoxyuridine-5'-Triphosphate) is a related analog, and these findings suggest similar behavior for EdUTP.

Impact on DNA Strand Elongation and Termination

The incorporation of EdU into the DNA strand does not immediately terminate chain elongation. nih.govnih.gov This is because the 3'-hydroxyl group remains available for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. Research has shown that the incorporation of EdU has no measurable impact on the rate of replication fork elongation during synthesis. nih.govexlibrisgroup.com However, the presence of the ethynyl (B1212043) group, a highly reactive moiety, in the DNA can lead to subsequent cellular responses. nih.govexlibrisgroup.com The incorporated EdU can induce DNA damage, leading to the formation of interstrand crosslinks. wikipedia.org This damage can trigger a DNA damage response, characterized by the phosphorylation of histone H2AX and the recruitment of DNA repair proteins. nih.gov In some cell types, particularly over the long term, this can lead to delayed cell cycle progression, cell cycle arrest in the G2/M phase, and ultimately apoptosis. nih.govexlibrisgroup.comwikipedia.org

CompoundEffect on DNA SynthesisObserved Cellular ResponseReference
EdUNo immediate impact on replication fork elongation.Induces DNA damage response, potential for cell cycle arrest and apoptosis in long-term culture. nih.govexlibrisgroup.com
ara-AActs as a relative chain terminator.Inhibits DNA strand elongation in a sequence-specific manner. nih.gov
ara-A (9-beta-D-arabinofuranosyladenine) is included for comparison to illustrate a different mechanism of action where chain termination is more immediate.

Potential Interactions with RNA Polymerases

The active metabolite of 3'-acetate-2'-deoxy-5-ethynyl-uridine is 5-ethynyl-2'-deoxyuridine (EdU), a deoxyribonucleoside analog. Its structure dictates a primary interaction with DNA polymerases, which incorporate it into replicating DNA. lumiprobe.comcapes.gov.br

In contrast, the related ribonucleoside analog, 5-ethynyluridine (B57126) (EU), is recognized by RNA polymerases and incorporated into nascent RNA transcripts. jenabioscience.comjenabioscience.com Studies have demonstrated that EU is a substrate for RNA polymerases I, II, and III. nih.gov The resulting alkyne-functionalized RNA can be used to monitor de novo RNA synthesis. jenabioscience.com It is important to note that some cellular enzymes, like ribonucleotide reductase, can convert ribonucleosides into deoxyribonucleosides, potentially leading to the integration of EU into DNA. biorxiv.org However, the primary substrate for RNA polymerases is the ribonucleoside triphosphate. The triphosphate form of EdU (EdUTP) is not a preferred substrate for RNA polymerases, which specialize in using ribonucleoside triphosphates (NTPs) like UTP. jenabioscience.com Therefore, direct, significant incorporation of EdU into RNA by cellular RNA polymerases is not its main mechanism of action.

Consequences of Nucleoside Analog Incorporation into Genomic DNA

The substitution of thymidine with its analog, EdU, within the genomic DNA is not a benign event. The presence of the ethynyl group at the C5 position of the pyrimidine ring introduces a structural perturbation that is recognized by the cell as DNA damage, leading to profound consequences for genome integrity and stability. wikipedia.orgpnas.org

DNA Damage Response Pathway Activation

Once incorporated into DNA, EdU triggers a robust DNA Damage Response (DDR). nih.govnih.gov This response is a complex signaling network that detects DNA lesions and initiates repair and cell cycle checkpoint activation. A key event in the EdU-induced DDR is the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase. nih.govnih.gov Activated ATM (phosphorylated on Ser1981) then phosphorylates a host of downstream targets to orchestrate the cellular response. nih.govnih.gov

Key downstream events include:

Phosphorylation of Histone H2AX: One of the earliest markers of DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, creating γH2AX. nih.govnih.gov The incorporation of EdU leads to the formation of γH2AX foci at sites of damage. nih.gov

Activation of p53 and Chk2: The tumor suppressor protein p53 is activated via phosphorylation (e.g., at Ser15), as is the checkpoint kinase Chk2 (at Thr68). nih.govnih.gov These proteins are critical mediators of cell cycle arrest and apoptosis in response to DNA damage. nih.gov

Studies in various cell lines have confirmed the activation of these DDR pathways following EdU exposure. The response can be so significant that it leads to the formation of interstrand crosslinks and DNA strand breaks. wikipedia.org

Table 1: Activation of DNA Damage Response (DDR) Markers by EdU Incorporation

Cell LineDDR MarkerObservationReference
A549 (human lung adenocarcinoma)ATM-S1981PIncreased expression by 116% after 6h treatment. glpbio.com
A549 (human lung adenocarcinoma)γH2AX (H2AX-S139P)Increased expression by 88% after 6h treatment. glpbio.com
A549, TK6, WTK1ATM, H2AX, p53, Chk2Phosphorylation and activation of all markers. nih.gov
Mouse Embryonic Stem CellsγH2AX, 53BP1Induction of γH2AX and formation of 53BP1 foci. nih.gov

Modulation of DNA Replication Fork Progression

The presence of EdU in the template DNA strand interferes with the progression of the DNA replication machinery. Studies have shown that DNA replication using an EdU-containing template is significantly "protracted." nih.govnih.gov This slowing or stalling of replication forks is a direct consequence of the DNA polymerase encountering the structurally altered nucleotide. nih.gov

Stalled replication forks are themselves a potent source of DNA damage signals and can collapse into DNA double-strand breaks, further amplifying the DDR. nih.gov This suggests a feedback loop where EdU incorporation slows replication, which in turn triggers a DDR that can further inhibit DNA synthesis and cell cycle progression. nih.govnih.gov

Excision by DNA Repair Systems (e.g., Nucleotide Excision Repair)

The cell possesses sophisticated DNA repair mechanisms to remove damaged or incorrect nucleotides. Surprisingly, recent research has demonstrated that EdU incorporated into DNA is recognized as a lesion by the Nucleotide Excision Repair (NER) pathway. pnas.orgnih.govpnas.org NER is the primary mechanism for removing bulky DNA adducts, such as those caused by UV radiation or cisplatin. pnas.orgnih.gov

Key findings regarding EdU and NER include:

Substrate Specificity: Among several tested thymidine analogs, only EdU was identified as a substrate for NER. pnas.orgpnas.org

Excision Confirmation: Using an excision repair sequencing (XR-seq) method, researchers observed that EdU was excised from the genome in the form of 25 to 32 nucleotide-long oligomers, which is characteristic of NER. pnas.orgpnas.org

Transcription-Coupled Repair: EdU was subject to transcription-coupled repair, with higher repair rates observed on the transcribed strand of active genes. nih.govpnas.org

Dependence on NER Machinery: In NER-deficient cells (lacking proteins like XPA, XPC, and CSB), the excision of EdU was absent, confirming the pathway's involvement. pnas.orgpnas.org

In addition to NER, the Base Excision Repair (BER) pathway may also play a role. Because EdU is a uracil (B121893) derivative, its incorporation can be recognized by enzymes like uracil-DNA glycosylase (UNG), which removes uracil from DNA. nih.govnih.gov This action creates an abasic site that is further processed by BER enzymes. nih.gov This "futile" cycle of incorporation, excision, and re-incorporation can lead to the accumulation of DNA strand breaks. pnas.org

Table 2: Susceptibility of Thymidine Analogs to Nucleotide Excision Repair (NER)

Thymidine AnalogSubstrate for NERReference
5-ethynyl-2'-deoxyuridine (EdU) Yes pnas.orgpnas.org
5-bromo-2'-deoxyuridine (B1667946) (BrdU)No pnas.org
5-chloro-2'-deoxyuridine (CldU)No pnas.org
5-iodo-2'-deoxyuridine (IdU)No pnas.org
(2′S)-2-deoxy-2-fluoro-5-ethynyluridine (F-ara-EdU)No pnas.org
5-(azidomethyl)-2′-deoxyuridine (AmdU)No pnas.org

Cellular Responses to Metabolites of 3'-Acetate-2'-Deoxy-5-Ethynyl-Uridine

The culmination of DNA damage signaling and replication stress is a set of profound cellular responses aimed at preventing the propagation of a damaged genome. These responses are primarily mediated by the activated DDR pathways.

Induction of Cell Cycle Arrest in Experimental Models

A primary consequence of the EdU-induced DNA damage response is the activation of cell cycle checkpoints, leading to a halt in cell division. nih.govnih.gov This provides the cell with time to repair the DNA damage before entering mitosis.

S-Phase Delay and G2 Arrest: Following a pulse of EdU, cells exhibit a slowed progression through the subsequent S phase. nih.govnih.gov A more pronounced effect is the accumulation of cells in the G2 phase of the cell cycle. nih.govnih.gov

Role of p53 and Chk2: This G2 arrest is consistent with the activation of the G2 checkpoint, which is mediated by activated p53 and Chk2. nih.govnih.gov The status of p53 can influence the kinetics of the cell cycle perturbation. nih.gov

Cell-Type Specificity: The extent of cell cycle arrest and subsequent outcomes, such as apoptosis, can be cell-type specific. For instance, long-term exposure to EdU caused cell cycle arrest in both SK-BR-3 and BT474 breast cancer cells, but only drove the SK-BR-3 cells into necrosis. nih.gov

Table 3: EdU-Induced Cell Cycle Arrest in Experimental Models

Cell Line(s)Observed EffectKey MediatorsReference
A549, TK6 (p53 wt), WTK1 (p53 mut)Protracted S-phase, accumulation in G2.p53, Chk2 nih.govnih.gov
SK-BR-3, BT474 (breast cancer)Cell cycle arrest upon long-term exposure.Not specified nih.gov
Mouse Embryonic Stem CellsArrest in G2/M phase, followed by apoptosis.ATM, H2AX, 53BP1 nih.gov

Activation of Programmed Cell Death Pathways in Cellular Contexts

The induction of programmed cell death, or apoptosis, is a critical mechanism by which 3'-acetate-2'-deoxy-5-ethynyl-uridine and its primary active metabolite, 5-ethynyl-2'-deoxyuridine (EdU), exert their cytotoxic effects. Following cellular uptake, 3'-acetate-2'-deoxy-5-ethynyl-uridine is rapidly deacetylated to form EdU. As a thymidine analog, EdU is subsequently phosphorylated and incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgglpbio.com This incorporation is the initiating event that triggers a cascade of cellular responses culminating in apoptosis. nih.govtocris.com

The presence of EdU within the DNA is recognized by the cell as a form of damage, leading to the activation of the DNA damage signaling (DDS) pathway. nih.govresearchgate.net This response is characterized by the phosphorylation of key proteins that act as sensors and transducers of DNA damage. Research has shown that the incorporation of EdU into the DNA of various cell lines, including non-small cell lung adenocarcinoma (A549) and human lymphoblastoid cells (TK6 and WTK1), leads to the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) on Ser1981, histone H2AX on Ser139 (forming γH2AX), p53 on Ser15, and Chk2 on Thr68. nih.gov The formation of γH2AX and p53BP1 foci are established markers of DNA double-strand breaks, which have been observed to increase in cells following EdU exposure. nih.gov

The activation of these signaling molecules perturbs the progression of the cell cycle, often causing an accumulation of cells in the G2 phase, which is consistent with the activation of the G2 checkpoint mediated by p53 and Chk2. nih.gov This cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the apoptotic program is initiated. wikipedia.orgmdpi.com The pro-apoptotic activity of EdU is linked to its ability to induce DNA strand breaks and trigger a futile DNA repair cycle. tocris.com In some cancer cell lines, such as osteosarcoma and glioblastoma, EdU has been shown to induce apoptosis at a higher rate than the chemotherapeutic agent Temozolomide. tocris.com

The role of the tumor suppressor protein p53 appears to be significant in modulating the cellular response to EdU-induced DNA damage. Studies comparing cell lines with wild-type p53 (TK6) versus mutated p53 (WTK1) have revealed differences in the perturbation of cell cycle kinetics, suggesting that p53 status influences the activation of cell cycle checkpoints in response to the replication of EdU-containing DNA templates. nih.gov Ultimately, the sustained DNA damage signaling and cell cycle arrest lead to the activation of executioner caspases, such as caspase-3, which dismantle the cell and complete the apoptotic process. nih.gov

Table 1: Key Molecular Events in EdU-Induced Apoptosis

Cellular Event Key Proteins/Markers Involved Observed Effect Cell Line Examples References
DNA Damage Recognition ATM, Histone H2AX Phosphorylation (p-ATM Ser1981, γH2AX) A549, TK6, WTK1 nih.gov
Cell Cycle Arrest p53, Chk2 Phosphorylation (p-p53 Ser15, p-Chk2 Thr68), G2/M checkpoint activation A549, TK6, WTK1 nih.gov
Induction of DNA Lesions - Formation of DNA double-strand breaks A549, TK6, WTK1 nih.gov
Apoptosis Execution Caspase-3 Activation A549, TK6, WTK1 nih.gov

Table 2: Comparative Cytotoxicity of EdU

Compound Effect Cell Line Examples References
5-ethynyl-2'-deoxyuridine (EdU) Suppresses cell proliferation, induces DNA strand breaks and apoptosis Osteosarcoma, Glioblastoma tocris.com
Temozolomide Induces apoptosis Osteosarcoma, Glioblastoma tocris.com

Biological Applications and Efficacy in in Vitro and in Vivo Non Human Research Models

Application as a Chemical Probe for DNA Synthesis and Cell Proliferation Studies

The utility of 3'-acetate-2'-deoxy-5-ethynyl-uridine, through its active form EdU, as a marker for proliferating cells has revolutionized the study of cell dynamics. Its mechanism of action and detection method offer significant advantages over previous techniques, providing researchers with a more efficient and versatile tool.

Replacement for Bromodeoxyuridine (BrdU) in Proliferation Assays

For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), another thymidine (B127349) analogue, was the gold standard for labeling DNA-synthesizing cells. nih.govnih.govasm.org However, the detection of incorporated BrdU requires harsh DNA denaturation using acid or heat to expose the BrdU epitope to a specific antibody. nih.govnih.govpnas.org This process is not only time-consuming but can also damage cellular structures, destroy antibody epitopes for other targets, and disrupt the DNA's helical structure, complicating simultaneous analyses. pnas.org

EdU has emerged as a superior alternative that circumvents these limitations. nih.govnih.gov Developed as a quicker, simpler, and highly sensitive method, the detection of EdU does not require DNA denaturation. wisc.edunih.govnih.gov This preserves the structural integrity of the cell and its DNA, allowing for more reliable and multiplexed experiments where, for instance, cell cycle dyes and antibody staining for other cellular markers can be used concurrently. pnas.org The improved workflow is more reproducible, significantly reduces assay time, and has been successfully applied in a wide variety of cell types and tissues, including skeletal tissues. nih.govnih.govpnas.org

Methodologies for Detection via Click Chemistry

The detection of EdU is based on a bio-orthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.govpnas.orgmedchemexpress.eu The core of this method is the reaction between the terminal alkyne (the ethynyl (B1212043) group) on the incorporated EdU molecule and a small probe molecule carrying an azide (B81097) group. medchemexpress.eunih.govpnas.org

This reaction is highly specific and forms a stable covalent triazole ring, effectively "clicking" the probe onto the DNA. nih.govnih.gov The azide probe is typically conjugated to a fluorescent dye (e.g., an Alexa Fluor dye), allowing for direct visualization of the newly synthesized DNA via fluorescence microscopy or quantification by flow cytometry. nih.govpnas.org Because the fluorescent azide probe is a very small molecule, it can easily diffuse through fixed tissues and access the EdU within the DNA helix without the need for the harsh denaturation steps required for large antibody molecules in BrdU assays. nih.govnih.gov

Quantitative Analysis of Cell Cycle Dynamics in Diverse Cell Lines

EdU-based assays enable precise quantitative analysis of cell cycle kinetics. A novel flow-cytometric method, termed EdU-Coupled Fluorescence Intensity (E-CFI) analysis, leverages the stoichiometric nature of the click reaction to determine the absolute length of the different phases of the cell cycle (G1, S, and G2/M). nih.govnih.gov

The E-CFI method involves pulsing asynchronous cell populations with EdU for incremental periods. nih.govnih.gov As the pulse duration increases, more of the S-phase is labeled, leading to a corresponding increase in fluorescence intensity. Maximal EdU-coupled fluorescence is achieved when the pulsing time equals the length of the S phase. nih.govnih.gov This technique also allows for the characterization of lower intensity signals that can be used to calculate the absolute durations of the G1 and G2 phases from the same experiment. nih.gov The E-CFI method has been validated in various cell lines with different cell cycle characteristics, showing excellent agreement with established, more laborious techniques. nih.govnih.gov

Table 1: Comparison of Cell Cycle Analysis Methods

This interactive table summarizes the key features of EdU-based cell cycle analysis compared to the traditional BrdU method.

Feature 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) 5-bromo-2'-deoxyuridine (BrdU)
Detection Principle Copper-catalyzed "click chemistry" with a fluorescent azide. nih.govpnas.org Immunohistochemistry with an anti-BrdU antibody. asm.org
DNA Denaturation Not required. wisc.edupnas.org Required (acid, heat, or enzymes). nih.govpnas.org
Assay Time Rapid. pnas.org Lengthy and time-consuming. nih.govpnas.org
Sensitivity High. nih.govnih.gov Lower compared to EdU.
Multiplexing Excellent; preserves epitopes and DNA structure for co-staining. pnas.org Difficult; harsh treatment destroys epitopes and cell morphology. pnas.org

| Primary Application | Quantitative cell proliferation and cell cycle analysis. nih.govnih.gov | Cell proliferation analysis. asm.org |

Research on Antiviral Mechanisms and Efficacy

Given that many successful antiviral drugs are nucleoside analogues, such as Acyclovir, the potential for 5-ethynyl-2'-deoxyuridine and its derivatives to inhibit viral replication has been explored. Research has primarily focused on herpes simplex viruses (HSV), which encode their own thymidine kinase, an enzyme that can phosphorylate nucleoside analogues and is a key target for antiviral therapy. nih.govnih.gov

Inhibition of Viral Replication in Cell Culture Models (e.g., Herpes Simplex Virus)

Research into the direct antiviral activity of 5-ethynyl-2'-deoxyuridine has shown limited but measurable effects. In one comparative study of several 2'-deoxyuridine (B118206) derivatives, 5-ethynyl-dUrd was found to reduce the yield of HSV-1 in cell culture, although other analogues in the same series, such as (E)-5-(2-bromovinyl)-dUrd, were significantly more potent and selective. pnas.orgpnas.org

The mechanism for nucleoside analogues against HSV typically involves a three-step phosphorylation process, with the initial, crucial phosphorylation being carried out selectively by the viral thymidine kinase. nih.gov The resulting triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, impeding the synthesis of new viral DNA. nih.gov While this is the established mechanism for potent anti-herpes nucleosides, the activity of 5-ethynyl-2'-deoxyuridine itself is modest. nih.gov

Other studies have used 5-ethynyl-2'-deoxyuridine as a starting material to synthesize novel compounds with more significant antiviral properties. For example, cycloaddition reactions with 5-ethynyl-2'-deoxyuridine have been used to create isoxazole (B147169) nucleosides that exhibit activity against both HSV-1 and HSV-2. nih.gov Furthermore, the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine was synthesized and found to have modest activity against HSV-1 and HSV-2 in Vero cells. nih.gov

Table 2: Antiviral Activity of Selected 2'-deoxyuridine Analogues against HSV-1

This interactive table presents findings on the antiviral activity of EdU and related compounds in cell culture models.

Compound Finding Reference
5-ethynyl-2'-deoxyuridine (EdU) Showed some reduction in HSV-1 yield, but was significantly less potent than other analogues. pnas.org
Carbocyclic analogue of EdU Demonstrated modest activity against HSV-1 and HSV-2 in Vero cells. nih.gov
(E)-5-(2-bromovinyl)-dUrd (Brivudine) Exerted a marked and highly selective inhibitory effect on HSV-1 replication. pnas.org

| 5-isoxazol-5-yl-2'-deoxyuridines (derived from EdU) | Possessed activity against HSV-1 and HSV-2. | nih.gov |

Investigations in Non-Human Organismal Models

There is a notable lack of published research investigating the in vivo antiviral efficacy of 3'-acetate-2'-deoxy-5-ethynyl-uridine or its active form, EdU. While numerous studies have used EdU in non-human models, including mice and rabbits, these investigations have focused exclusively on its application as a label for tracking cell proliferation, migration, and fate in various tissues, such as the nervous system and corneal endothelium. wisc.eduarvojournals.org

In contrast, related and more potent antiviral analogues have been tested in animal models. For example, topical treatment with 5-ethyl-2'-deoxyuridine was effective in reducing lesion severity in guinea pigs with genital HSV-2 infection. nih.govnih.gov Similarly, (E)-5-(2-bromovinyl)-dUrd was shown to suppress the development of herpetic skin lesions and associated mortality in nude mice when administered either topically or systemically. pnas.org These studies highlight that while other 5-substituted 2'-deoxyuridine analogues have progressed to in vivo antiviral testing, 5-ethynyl-2'-deoxyuridine itself has not been a primary candidate for such investigations, likely due to its modest in vitro activity.

Specific Viral Targets and Enzyme Modulation

Nucleoside analogues, including those related to 5-ethynyl-2'-deoxyuridine (EdU), were initially investigated as potential antiviral agents. nih.gov The mechanism of action for many antiviral drugs involves interfering with a specific stage of the virus life cycle, such as genome replication. nih.govyoutube.com Antivirals that are nucleotide analogs can be incorporated into the growing viral DNA, causing premature termination of the synthesis process. youtube.com

Research has shown that the incorporation of pyrimidine (B1678525) analogues like EdU and 5-ethynyl-2'-deoxycytidine (B116413) (EdC) can differ depending on the infecting virus. nih.gov In studies involving herpes simplex virus type-1 (HSV-1), human cytomegalovirus (HCMV), and Kaposi's sarcoma-associated herpesvirus (KSHV), the efficiency of incorporation varied. nih.gov Notably, the presence of HSV-1 thymidine kinase was found to enhance the incorporation efficiency of EdC, which can be subsequently converted to EdU within the cell. nih.gov This highlights how viral enzymes can modulate the activity and utility of these compounds. In human cells, the conversion of EdC to EdU is predominantly carried out by the enzyme cytidine (B196190) deaminase (CDD). nih.gov This enzymatic conversion is a critical step, as research in several human cell lines treated with EdC found that it was EdU, not EdC, that was ultimately detected in the cellular DNA. nih.gov

Research on Anticancer Mechanisms and Efficacy

The study of cancer, characterized by uncontrolled cell proliferation, heavily relies on methods to accurately measure DNA synthesis. sigmaaldrich.comsigmaaldrich.com The compound's active form, EdU, provides a robust method for assessing the impact of various research compounds on cancer cell division in both laboratory and preclinical settings. sigmaaldrich.com

Inhibition of Cancer Cell Proliferation in In Vitro Cell Line Studies

In vitro cancer cell lines are indispensable models in cancer research and for the discovery of new drugs. nih.gov The ability to measure the inhibition of cell proliferation is key to identifying potentially effective anticancer agents. While EdU is primarily used as a labeling agent, related compounds and derivatives have been studied for their direct cytotoxic effects.

For instance, research on duplex drugs, which link two active nucleoside analogues, has been conducted on hepatoblastoma cell lines. nih.gov A study evaluated the cytotoxic impact of a duplex drug linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) on HUH6 and HepT1 hepatoblastoma cells. nih.gov The results indicated that the duplex drug had a more pronounced cytotoxic effect compared to the administration of the individual compounds in an equimolar mixture, and cell cycle analysis showed a shift towards apoptosis in the treated cancer cells. nih.gov

Table 1: Comparative Cytotoxicity of Duplex Drugs in Hepatoblastoma Cell Lines Data derived from a study on related ethynyl-containing nucleoside analogues. nih.gov

CompoundTarget Cell LineObserved Effect
2'-deoxy-5-fluorouridylyl-(3'-5')- 3'-C-ethynylcytidine (5-FdU(3'-5')ECyd)HUH6, HepT1Potent cytotoxic effect at low μM concentrations; induced a shift towards apoptosis.
ECyd + 5-FdU (Equimolar Mixture)HUH6, HepT1Less pronounced cytotoxic effect compared to the duplex drug.

Assessment of Tumor Growth Inhibition in Preclinical Xenograft Models

Preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the efficacy of potential anticancer drugs in vivo. nih.govnih.gov In these models, 3'-acetate-2'-deoxy-5-ethynyl-uridine (as EdU) is not typically the therapeutic agent but rather a critical tool for assessing the impact of other treatments on tumor cell proliferation. nih.gov

By administering EdU to tumor-bearing mice, researchers can label the cells within the xenograft that are actively replicating their DNA. nih.gov Subsequent analysis of the tumor tissue allows for the precise quantification and visualization of proliferation zones, providing a direct measure of a test compound's ability to inhibit tumor growth. This method is compatible with other analyses like immunostaining on the same tissue sections, offering a multi-faceted view of the treatment's effect. nih.gov For example, a study could use EdU labeling to determine if a novel compound reduces cell division in a breast cancer xenograft model. researchgate.net

Table 2: Application of EdU in Preclinical Xenograft Model Assessment

Xenograft Model TypePurpose of EdU ApplicationResearch Finding Enabled
Subcutaneous Xenograft (e.g., Glioblastoma)To measure cell proliferation within the tumor mass following treatment with a test compound. nih.govQuantification of the anti-proliferative efficacy of the therapeutic agent. nih.gov
Orthotopic Xenograft (e.g., Pancreatic)To visualize and quantify zones of active cell division within the tumor's natural microenvironment. nih.govAssessment of treatment effect on tumor growth dynamics and architecture. nih.gov
Patient-Derived Xenograft (PDX) (e.g., Ovarian)To determine the proliferation rate in a tumor model that closely mimics the patient's original tumor. e-crt.orgEvaluation of personalized medicine approaches by measuring response to therapy in a patient-surrogate model. e-crt.org

Exploration of Synergistic Effects with Other Research Compounds

Combination therapies, where two or more drugs are used together, are a common strategy in cancer treatment to achieve a better therapeutic response. nih.gov Evaluating the efficacy of such combinations requires precise measurement of their impact on cancer cell proliferation. The EdU labeling method is ideally suited for this purpose.

In studies of synergistic effects, researchers can treat cancer cells or xenograft models with individual compounds and with the combination. EdU is then used to quantify the level of DNA synthesis in each group. A synergistic effect is identified if the combination treatment inhibits proliferation to a significantly greater degree than the sum of the effects of the individual agents. Research into duplex drugs containing ethynyl nucleoside analogues provides a direct example of this principle, where linking two compounds into a single molecule resulted in a more potent anti-tumoral effect than a simple mixture of the two. nih.gov This enhanced effect suggests a synergistic interaction facilitated by the duplex structure. nih.gov

Other Emerging Biological Applications

Beyond its use in oncology and virology, the unique properties of 3'-acetate-2'-deoxy-5-ethynyl-uridine make it a versatile tool for fundamental cell biology research.

Tracing Nascent DNA in Specific Cell Populations

The primary and most widespread application of 3'-acetate-2'-deoxy-5-ethynyl-uridine is for the tracing of newly synthesized (nascent) DNA. sigmaaldrich.com After entering the cell, it is converted to EdU, which acts as an analogue of the nucleoside thymidine. nih.govsigmaaldrich.com During the S-phase of the cell cycle, when DNA replication occurs, cells incorporate EdU into their newly forming DNA strands. sigmaaldrich.com

The key to its utility lies in the ethynyl group, which allows for detection via a copper-catalyzed "click chemistry" reaction. nih.govmobitec.com This reaction covalently attaches a small fluorescent azide probe to the incorporated EdU. sigmaaldrich.com This detection method is a significant improvement over older techniques that use 5-bromo-2'-deoxyuridine (BrdU), as it does not require harsh DNA denaturation. sigmaaldrich.comnih.gov Preserving the sample's structural integrity allows for more consistent results and is compatible with multiplexing, such as combining with antibody-based staining for other cellular proteins. sigmaaldrich.comnih.gov This technique is sensitive enough to label and track diverse cell populations, including actively dividing cells and more slowly dividing or quiescent cells like stem cells. nih.gov

Studies in Developmental Biology and Regenerative Medicine Models

The compound 3'-acetate-2'-deoxy-5-ethynyl-uridine is a prodrug designed to enhance the cellular uptake of its active form, 5-ethynyl-2'-deoxyuridine (EdU). researchgate.net EdU is an analogue of the nucleoside thymidine and is incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgjenabioscience.comapexbt.com This characteristic makes it a powerful tool for labeling and tracking proliferating cells in various research models, including those central to developmental biology and regenerative medicine. Once inside the cell, the acetate (B1210297) group of 3'-acetate-2'-deoxy-5-ethynyl-uridine is believed to be cleaved by intracellular esterases, releasing EdU to be utilized by the cell's DNA replication machinery. The biological applications and efficacy are therefore determined by the behavior of EdU.

The detection of EdU incorporated into DNA is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". wikipedia.orgselleckchem.com This method allows for the covalent attachment of a fluorescently labeled azide to the ethynyl group on EdU, enabling visualization without the need for the harsh DNA denaturation steps required for older methods like BrdU detection. apexbt.comnih.gov This milder detection process preserves cellular architecture and allows for more flexible co-labeling experiments with antibodies against other cellular proteins. nih.gov

Findings in Regenerative Medicine Models

In the field of regenerative medicine, EdU has been effectively used to identify proliferating cells that contribute to tissue repair. A key example is its application in studies of the regenerating avian cochlea. Following aminoglycoside-induced damage, the avian cochlea can regenerate its sensory hair cells, a process that involves the proliferation of supporting cells.

Avian Cochlea Regeneration: In a study using two-week-old chicks, a single injection of EdU was administered 72 hours after gentamicin-induced cochlear damage. nih.gov The results showed that supporting cells readily incorporated EdU into their newly synthesized DNA. nih.gov The labeling was robust, with an intensity and number of labeled cells similar to or better than that achieved with BrdU. nih.gov A significant advantage noted was that the non-antibody-based EdU detection system avoided the harsh acid or heat treatments needed for BrdU, which can compromise tissue integrity and limit the use of other protein-specific antibodies. nih.gov This allowed for successful co-labeling of the proliferating cells with antibodies for proteins like Sox2 and myosin VI, which are crucial for understanding the regenerative process. nih.gov

While EdU is a valuable tool, research in stem cell-based regenerative models has revealed significant challenges. Studies investigating the tracing of transplanted stem cells have found that EdU labeling can severely impair their survival and function.

Stem Cell Viability and Differentiation: Research has shown that EdU labeling can be detrimental to stem cells. nih.gov In one study, EdU-labeled stem cells showed poor survival after transplantation into regenerating muscle tissue, in stark contrast to cells labeled with a different dye that survived and participated in myofiber formation. nih.gov In vitro experiments corroborated these findings, demonstrating that EdU treatment significantly reduced cell numbers and altered the phenotype of the remaining cells. nih.gov Even at low concentrations, EdU was found to compromise stem cell survival and inhibit their myogenic differentiation potential. nih.gov These findings were consistent across primary cells and cell lines from multiple species, suggesting it is a common trait of EdU. nih.gov

The table below summarizes the detrimental effects of EdU on stem cells as observed in the study.

Table 1: Effects of EdU Labeling on Stem Cells

Parameter Observation Quantitative Finding
Cell Number Significant reduction in viable cells. Up to 88% reduction. nih.gov
Cell Volume Increase in the volume of remaining cells. Up to 91% increase. nih.gov
In Vivo Survival Poor survival of transplanted cells. EdU-labeled cells hardly survived upon transplantation. nih.gov

Applications in Developmental Biology

In developmental biology, EdU is widely used to label and trace cell populations during embryonic, fetal, and neonatal development. wikipedia.org Its ability to specifically mark cells undergoing DNA synthesis provides a precise method for studying cell proliferation, lineage tracing, and morphogenesis. The ability to isolate EdU-labeled cells without denaturing their DNA is a major advantage, as it allows researchers to perform downstream analyses, such as determining the transcriptional profiles of cells that have recently divided. wikipedia.org This approach is invaluable for understanding how cell division is coupled with cell fate decisions in developing tissues.

The use of ethynyl-modified nucleosides requires careful consideration of their metabolic pathways. For instance, the related compound 5-ethynyl uridine (B1682114) (EU), designed to label RNA, has been observed to incorporate into DNA in some developmental models like the sea anemone Nematostella vectensis. biorxiv.org This is thought to occur because nucleoside diphosphates can be converted into 2'-deoxy-NDPs by ribonucleotide reductase, creating precursors for DNA synthesis. biorxiv.org While EdU is a deoxyuridine analogue and thus intended for DNA labeling, understanding these metabolic conversions is crucial for interpreting labeling results accurately in diverse biological systems. nih.govnih.gov

Structure Activity Relationship Sar Studies and Derivative Development

Impact of the 3'-Acetate Moiety on Compound Activity and Metabolism

The 3'-acetate group on 3'-acetate-2'-deoxy-5-ethynyl-uridine primarily serves as a prodrug modification. A prodrug is an inactive or less active precursor that is metabolized into the active form within the body. In this case, the parent active compound is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). wikipedia.org The addition of the acetate (B1210297) ester at the 3'-position of the deoxyribose sugar increases the lipophilicity of the molecule. This enhanced lipophilicity can facilitate the compound's passage across the lipid-rich cell membrane, improving its bioavailability.

Once inside the cell, the 3'-acetate moiety is readily cleaved by ubiquitous intracellular enzymes called esterases. This enzymatic removal of the acetyl group unmasks the 3'-hydroxyl group, converting the prodrug into the active EdU. The free 3'-hydroxyl is essential for the subsequent metabolic activation of EdU. Cellular kinases, starting with thymidine (B127349) kinase, phosphorylate EdU sequentially to its monophosphate, diphosphate (B83284), and finally triphosphate form (EdUTP). nih.govnih.gov It is this triphosphate form that is recognized by DNA polymerases and incorporated into newly synthesized DNA during the S-phase of the cell cycle, which is the basis for its use in cell proliferation assays. jenabioscience.comnih.gov

Modifications of the 5-Ethynyl Group and Pyrimidine (B1678525) Ring

The substituent at the 5-position of the pyrimidine ring is a critical determinant of the nucleoside's biological function. The 5-ethynyl group of EdU is particularly significant as it provides the chemical handle for its detection. wikipedia.org This terminal alkyne group allows EdU, once incorporated into DNA, to be covalently labeled with a fluorescent azide (B81097) probe via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". jenabioscience.comcaymanchem.comnih.gov This detection method is a major advantage over older analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which require harsh DNA denaturation steps for antibody-based detection. nih.gov

Modifying the 5-substituent or the pyrimidine ring itself leads to compounds with diverse biological activities.

5-Position Modifications : Replacing the ethynyl (B1212043) group with other moieties results in analogs with different applications. For instance, substitution with a bromine atom yields BrdU, a widely used cell proliferation marker. nih.gov Changing the substituent to a formyl group results in 5-formyl-2'-deoxyuridine, a product of oxidative DNA damage. nih.gov The size and electronic properties of the 5-substituent influence the interaction of the nucleoside with key enzymes like thymidine kinase and DNA polymerase, thereby affecting its phosphorylation and incorporation efficiency.

Pyrimidine Ring Modifications : Altering the pyrimidine base itself has profound effects. Converting the uracil (B121893) base of EdU to a cytosine base yields 5-ethynyl-2'-deoxycytidine (B116413) (EdC). nih.gov While structurally similar, EdC and EdU have different metabolic pathways and incorporation efficiencies. EdC can be converted into EdU by the enzyme cytidine (B196190) deaminase before being incorporated into DNA. nih.gov This conversion rate can vary between cell types and can be inhibited to study specific metabolic pathways. nih.gov Other modifications, such as the synthesis of 2-aminopyrimidines or 2,4-diaminopyrimidines, are strategies used to develop inhibitors for various kinases, demonstrating the versatility of the pyrimidine scaffold in drug design. nih.gov

Table 1: Impact of C5-Substituent on Deoxyuridine Activity
C5-SubstituentResulting CompoundPrimary Biological Role/ApplicationKey Structural Feature
-C≡CH (Ethynyl)5-Ethynyl-2'-deoxyuridine (EdU)Cell proliferation marker, detected by click chemistry. jenabioscience.comTerminal alkyne allows for covalent bonding with azide probes.
-Br (Bromo)5-Bromo-2'-deoxyuridine (BrdU)Cell proliferation marker, detected by antibodies. nih.govHalogen atom mimics the methyl group of thymidine.
-CHO (Formyl)5-Formyl-2'-deoxyuridine (f5dU)Marker of oxidative DNA damage. nih.govAn oxidized form of the thymidine methyl group.

Sugar Moiety Modifications and Their Biological Implications

For a 2'-deoxyuridine (B118206) analog like EdU to be incorporated into DNA, it must be recognized and processed by cellular machinery, including kinases and polymerases that normally act on the natural nucleoside, deoxythymidine. nih.gov The presence of the 2'-deoxy structure is fundamental for this recognition by DNA polymerases.

Introducing substituents to the sugar ring can have significant consequences:

2'-Position Modifications : Adding a substituent at the 2'-position, such as fluorine, can alter the sugar's pucker conformation. This change can increase the metabolic stability of the nucleoside by making it resistant to cleavage by phosphorylases and can also enhance its binding affinity to target enzymes.

Conformationally Locked Modifications : More complex modifications involve creating a bridge between the 2' and 4' carbons of the sugar ring, leading to "Locked Nucleic Acids" (LNAs) or "Bridged Nucleic Acids" (BNAs). These modifications rigidly lock the sugar into a specific conformation, which can dramatically increase the stability of the DNA duplex when the analog is incorporated. researchgate.net While not standard for proliferation markers like EdU, this strategy is widely used in the development of therapeutic oligonucleotides.

Table 2: Impact of Sugar Moiety Modifications on Nucleoside Properties
Modification TypeExamplePrimary Biological Implication
2'-Deoxy (Natural)2'-deoxyriboseSubstrate for DNA polymerases, allows incorporation into DNA. nih.gov
2'-Substitution2'-FluoroAlters sugar pucker, can increase metabolic stability and enzyme binding affinity. researchgate.net
Bridged/Locked Sugar2',4'-Bridged Nucleic Acid (BNA)Restricts conformational flexibility, enhances binding affinity and stability of nucleic acid duplexes. researchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction and Elucidation

Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery and understanding Structure-Activity Relationships at a molecular level. researchgate.net These methods allow researchers to predict how a chemical modification will affect a molecule's interaction with its biological target, thereby guiding the synthesis of more potent and specific compounds.

For nucleoside analogs like 3'-acetate-2'-deoxy-5-ethynyl-uridine and its derivatives, computational approaches can provide key insights:

Molecular Docking : This technique simulates the binding of a ligand (the nucleoside analog) into the active site of a target protein, such as thymidine kinase. mdpi.com By calculating the binding energy and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict whether a modified analog will be an effective substrate for the enzyme. This is crucial for ensuring the analog can be phosphorylated to its active triphosphate form.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of related nucleosides and their measured activities (e.g., inhibitory concentration or incorporation rate), a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interaction between the nucleoside analog and its target protein over time. This can reveal important information about the stability of the binding complex and conformational changes that occur upon binding, offering a deeper understanding of the mechanism of action. researchgate.net

These computational methods complement experimental work by providing a theoretical framework to rationalize observed SAR data and to make informed predictions, ultimately streamlining the development of new nucleoside-based tools and therapeutics.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Acetate 2 Deoxy 5 Ethynyl Uridine in Research

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS) for Compound and Metabolites

Chromatographic methods are indispensable for separating 3'-acetate-2'-deoxy-5-ethynyl-uridine from its parent compound (EdU), other metabolites, and endogenous cellular components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of synthesized batches of 3'-acetate-2'-deoxy-5-ethynyl-uridine. Reversed-phase (RP) HPLC is commonly employed, where the acetylated, more lipophilic compound will have a longer retention time than its more polar, deacetylated metabolite, EdU. A typical system utilizes a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. protocols.io The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing the compound and its metabolites in biological samples, LC-MS/MS provides unparalleled sensitivity and specificity. nih.gov This technique couples the separation power of HPLC with the precise mass detection of a tandem mass spectrometer. After separation on an LC column, the analyte is ionized (typically via electrospray ionization, ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM), which allows for highly selective quantification even in complex mixtures like cell lysates or plasma. nih.gov

A general approach for nucleoside analogue quantification involves protein precipitation from the biological sample, followed by LC-MS/MS analysis. nih.govcapes.gov.br The method can distinguish between the acetylated prodrug and its active form, EdU, based on their different masses and retention times.

Spectroscopic Characterization (e.g., NMR, UV-Vis) for Structural Confirmation and Purity Assessment in Research Batches

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of 3'-acetate-2'-deoxy-5-ethynyl-uridine and for assessing the purity of research-grade material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating molecular structure. For 3'-acetate-2'-deoxy-5-ethynyl-uridine, ¹H and ¹³C NMR spectra provide definitive proof of its identity.

¹H NMR: The spectrum would confirm the presence of all expected protons. Key signals would include the ethynyl (B1212043) proton (C≡C-H), the anomeric proton (H-1'), protons of the deoxyribose sugar, and a characteristic singlet for the methyl protons of the acetate (B1210297) group (CH₃-COO-), typically appearing around 2.1 ppm. rsc.org The coupling patterns and chemical shifts of the sugar protons confirm the 2'-deoxy and 3'-acetoxy substitutions.

¹³C NMR: This spectrum would show distinct signals for each carbon atom, including the two carbons of the ethynyl group, the carbons of the uracil (B121893) base, the deoxyribose sugar, and the carbonyl and methyl carbons of the acetate group. ipb.pt

The following table shows representative ¹H NMR chemical shifts for a structurally similar compound, 3'-O-acetyl-ADP-ribose, illustrating the expected regions for key protons.

Proton Exemplary Chemical Shift (δ, ppm) in Me₂SO-d₆
Adenine (B156593) H-88.40
Adenine H-28.15
Anomeric H-1'6.15
Sugar H-3'5.30
Acetyl CH₃2.10
Data derived from a study on acetylated ADP-ribose, a related acetylated nucleoside derivative. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the concentration of the compound in solution and can be an indicator of purity. Nucleoside analogues containing the uracil chromophore exhibit a characteristic absorption maximum. For uridine (B1682114), this peak is around 262 nm in neutral aqueous solution. nih.govresearchgate.net The 5-ethynyl substitution in EdU shifts this maximum to approximately 288 nm. thermofisher.com It is expected that 3'-acetate-2'-deoxy-5-ethynyl-uridine would have a very similar λmax, as the 3'-acetate group is not part of the chromophore. The molar extinction coefficient (ε) can be determined using a pure sample, allowing for concentration measurements via the Beer-Lambert law. jenabioscience.com

Mass Spectrometry for Quantitative Analysis in Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying low levels of nucleoside analogues and their metabolites in complex biological samples such as plasma, urine, or cell extracts. nih.govnih.gov

The analysis of 3'-acetate-2'-deoxy-5-ethynyl-uridine would involve a method optimized for high sensitivity and specificity. A stable isotope-labeled internal standard, such as the ¹³C or ¹⁵N-labeled compound, is often used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.gov

The sample preparation typically involves a protein precipitation step using a solvent like acetonitrile, followed by centrifugation. capes.gov.br The supernatant is then injected into the LC-MS/MS system. The mass spectrometer is set to monitor specific mass transitions for the parent compound and its expected primary metabolite, EdU.

The table below outlines the theoretical parameters for an LC-MS/MS quantitative assay.

Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Biological Matrix Limit of Quantification (LOQ)
3'-acetate-2'-deoxy-5-ethynyl-uridine295.1Deoxyribose loss or base fragmentPlasma, Cell Lysatespg/mL to low ng/mL range
5-ethynyl-2'-deoxyuridine (B1671113) (EdU)253.1Deoxyribose loss or base fragmentPlasma, Cell Lysatespg/mL to low ng/mL range
Values are illustrative and based on typical performance for nucleoside analogue assays. nih.gov

Radiometric and Enzyme Activity Assays for Mechanistic Studies

To investigate the mechanisms of action, such as the enzymatic conversion of the acetylated prodrug to its active form and its subsequent incorporation into DNA, radiometric and enzyme activity assays are employed.

Radiometric Assays: While less common now due to the availability of fluorescence-based methods, traditional radiometric assays can be used to trace the metabolic fate of the compound. By synthesizing 3'-acetate-2'-deoxy-5-ethynyl-uridine with a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), its uptake, conversion to EdU, phosphorylation, and incorporation into DNA can be quantitatively measured using liquid scintillation counting of cellular fractions (e.g., acid-insoluble DNA fraction). nih.gov

Enzyme Activity Assays: The conversion of 3'-acetate-2'-deoxy-5-ethynyl-uridine to EdU is likely mediated by intracellular esterase enzymes. To study this, in vitro assays can be performed by incubating the compound with purified esterases or cell lysates. The rate of EdU formation can be monitored over time using the HPLC or LC-MS/MS methods described previously. Similarly, the subsequent phosphorylation of EdU by thymidine (B127349) kinase can be assessed using kinase activity assays, which often measure the transfer of a radiolabeled phosphate (B84403) from ATP to the nucleoside. nih.gov

Flow Cytometry and High-Content Imaging for Cellular Analysis

Once intracellular esterases cleave the acetate group, the resulting EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.org This incorporation can be detected at the single-cell level using a "click" reaction, which is amenable to both flow cytometry and high-content imaging. thermofisher.com

The ethynyl group on the incorporated nucleoside serves as a bio-orthogonal handle for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. wikipedia.org This "click" reaction covalently attaches a fluorescently labeled azide (B81097) (e.g., Alexa Fluor™ 488 azide or Alexa Fluor™ 647 azide) to the DNA, allowing for sensitive detection. thermofisher.com

Flow Cytometry: This technique allows for the high-throughput quantification of proliferating cells within a population. Cells are first incubated with 3'-acetate-2'-deoxy-5-ethynyl-uridine, allowing it to be metabolized and incorporated as EdU. After fixation and permeabilization, the click reaction is performed, and the fluorescence intensity of thousands of individual cells is measured. This data can be combined with a DNA content stain (like DAPI or Propidium Iodide) to provide detailed cell cycle analysis, precisely quantifying the proportion of cells in the G0/G1, S, and G2/M phases. nih.gov

Future Research Directions and Unexplored Avenues for 3 Acetate 2 Deoxy 5 Ethynyl Uridine

Development of Novel Delivery Systems for Enhanced Research Utility

A significant area for future investigation lies in the development of sophisticated delivery systems for 3'-acetate-2'-deoxy-5-ethynyl-uridine. While the compound is cell-permeable, enhancing its delivery to specific cell types or tissues, or improving its solubility and stability in complex biological environments, could greatly broaden its research applications. Current research often relies on direct administration to cell cultures or systemic delivery in animal models. However, targeted delivery systems could offer more precise spatial and temporal control over DNA labeling.

Future research could focus on encapsulating the compound within nanoparticles, liposomes, or other biocompatible polymers. These delivery vehicles could be functionalized with targeting ligands such as antibodies or peptides to direct them to specific cell surface receptors, thereby enabling cell-type-specific DNA labeling. This would be particularly advantageous for studying proliferation in heterogeneous cell populations, such as within tumors or developing tissues.

Table 1: Potential Delivery Systems and Their Advantages

Delivery SystemPotential AdvantagesKey Research Focus
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, can be surface-modified for targeting.Optimization of lipid composition for stability and release kinetics.
Polymeric Nanoparticles High loading capacity, controlled release properties, tunable size and surface chemistry.Development of biodegradable polymers to minimize toxicity.
Antibody-Drug Conjugates (ADCs) Highly specific targeting of cells expressing a particular antigen.Linker chemistry to attach the nucleoside without compromising its activity.
Cell-Penetrating Peptides (CPPs) Can enhance intracellular delivery across the cell membrane.Design of CPPs that efficiently transport the nucleoside to the nucleus.

Integration with Advanced Biological Imaging Modalities

The true potential of 3'-acetate-2'-deoxy-5-ethynyl-uridine as a research tool can be realized by integrating its use with cutting-edge imaging technologies. The click chemistry reaction allows for the attachment of a wide variety of reporter molecules, moving beyond standard fluorescent dyes. This opens the door to multimodal and super-resolution imaging techniques.

For instance, by attaching probes suitable for super-resolution microscopy (e.g., STORM, PALM), researchers could visualize newly synthesized DNA at the nanoscale, providing unprecedented insights into the organization of replication factories and the fine structure of the replisome. Furthermore, the use of probes detectable by electron microscopy would allow for the ultrastructural localization of DNA synthesis within the cell nucleus. Another exciting avenue is the development of dual-modality probes that would permit correlative light and electron microscopy (CLEM), bridging the gap between dynamic live-cell imaging and high-resolution structural analysis.

Table 2: Advanced Imaging Modalities and Their Applications

Imaging ModalityProbe TypePotential Application
Super-Resolution Microscopy (STORM/PALM) Photo-switchable fluorescent dyesNanoscale organization of DNA replication sites.
Stimulated Emission Depletion (STED) Microscopy STED-compatible fluorophoresHigh-resolution mapping of replication dynamics in living cells.
Electron Microscopy (EM) Electron-dense nanoparticles (e.g., gold nanoparticles)Ultrastructural localization of newly synthesized DNA.
Correlative Light and Electron Microscopy (CLEM) Probes visible by both light and electron microscopyLinking dynamic replication events to their structural context.

High-Throughput Screening Methodologies for Related Nucleoside Analogs

The core structure of 3'-acetate-2'-deoxy-5-ethynyl-uridine can serve as a scaffold for the development and screening of new nucleoside analogs with unique properties. High-throughput screening (HTS) campaigns can be designed to identify compounds that, for example, are more efficiently incorporated into DNA, exhibit lower cytotoxicity, or are selectively utilized by viral polymerases over host cell polymerases. nih.gov

An HTS setup could involve culturing cells in multi-well plates, treating them with a library of novel nucleoside analogs, and then using a click-chemistry-based readout to quantify DNA incorporation. nih.gov This approach could be used to screen for compounds that affect cell proliferation in the context of cancer research or to identify new antiviral agents. Furthermore, combining this with automated microscopy and image analysis would allow for the rapid assessment of cellular phenotypes associated with the incorporation of these analogs.

Table 3: High-Throughput Screening Workflow Example

StepDescriptionTechnology
1. Compound Library Synthesis Generation of a diverse library of 5-ethynyl-uridine derivatives with modifications at the sugar or base.Combinatorial chemistry
2. Cell Plating and Treatment Seeding of cells in 384- or 1536-well plates and addition of library compounds.Automated liquid handling
3. Click Reaction Fixation, permeabilization, and click reaction with a fluorescent azide (B81097).Robotic plate handlers
4. Imaging and Analysis Automated fluorescence microscopy and image analysis to quantify signal intensity per cell.High-content imaging systems
5. Hit Identification Statistical analysis to identify compounds that significantly alter the signal compared to controls.Data analysis software

Identification of Undiscovered Biological Targets and Regulatory Pathways

While 3'-acetate-2'-deoxy-5-ethynyl-uridine is primarily considered a marker for DNA synthesis, it is plausible that it or its metabolites interact with other cellular components. The introduction of this unnatural nucleoside could perturb cellular pathways in ways that are not yet fully understood. For instance, it has been noted that its parent compound, EdU, can induce a DNA damage response and apoptosis at higher concentrations.

Future research should aim to identify these "off-target" interactions and understand their biological consequences. Techniques such as chemical proteomics, where the alkyne handle is used to pull down interacting proteins, could reveal novel binding partners. Identifying these partners could uncover new regulatory mechanisms related to nucleotide metabolism, DNA damage sensing, and cell cycle control. Understanding these interactions is crucial for the proper interpretation of data obtained using this probe and may lead to the discovery of new biological pathways.

Applications in Chemical Biology Tool Development and Mechanistic Probe Design

Beyond its use as a simple proliferation marker, 3'-acetate-2'-deoxy-5-ethynyl-uridine can be leveraged as a sophisticated tool for probing the mechanics of DNA-related processes. For example, by using pulse-chase experiments with this and other modified nucleosides, it may be possible to study the dynamics of DNA repair, the timing of replication fork progression, and the fate of newly synthesized DNA strands.

The acetate (B1210297) group at the 3' position offers a potential site for further chemical modification, allowing for the creation of "caged" versions of the compound. These caged probes could be rendered inactive until activated by a specific stimulus, such as light, providing a high degree of temporal and spatial control over DNA labeling. This would enable researchers to ask very precise questions about when and where DNA synthesis is initiated in response to various cellular signals. The development of such advanced chemical biology probes will undoubtedly open up new avenues for dissecting complex biological processes with unprecedented precision.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.